(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide
CAS No.: 866349-30-6
Cat. No.: VC4269217
Molecular Formula: C23H18ClN3O5S
Molecular Weight: 483.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866349-30-6 |
|---|---|
| Molecular Formula | C23H18ClN3O5S |
| Molecular Weight | 483.92 |
| IUPAC Name | (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H18ClN3O5S/c1-31-21-12-11-16(24)14-19(21)25-22(28)18-13-15-7-5-6-10-20(15)32-23(18)26-27-33(29,30)17-8-3-2-4-9-17/h2-14,27H,1H3,(H,25,28)/b26-23- |
| Standard InChI Key | LZPJRXBOZQCOHG-RWEWTDSWSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
(2Z)-2-(Benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide is a heterocyclic compound characterized by a chromene backbone fused with a benzenesulfonylhydrazinylidene moiety. Its molecular formula is C23H18ClN3O5S, with a molecular weight of 483.92 g/mol. Key structural elements include:
-
A chromene core (benzopyran ring system) providing planar rigidity.
-
A benzenesulfonylhydrazinylidene group at position 2, contributing to electrophilic reactivity.
-
A 5-chloro-2-methoxyphenyl carboxamide substituent at position 3, enhancing hydrophobic interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN3O5S |
| Molecular Weight | 483.92 g/mol |
| CAS Number | 866349-30-6 |
| IUPAC Name | (2Z)-2-(Benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide |
| Topological Polar Surface Area | 128 Ų |
The Z-configuration of the hydrazinylidene group is critical for its bioactivity, as stereoelectronic effects influence target binding.
Synthesis and Mechanistic Pathways
The synthesis of this compound involves multi-step reactions, often employing Michael addition and heterocyclization strategies . A representative pathway includes:
Step 1: Formation of α-Cyanoacrylate Intermediate
Ethyl cyanoacrylate reacts with 5-chloro-2-methoxyaniline under basic conditions to form an α-cyanoacrylate derivative .
Step 2: Chromene Core Construction
The α-cyanoacrylate undergoes cyclocondensation with salicylaldehyde derivatives in the presence of ammonium acetate, yielding the chromene scaffold .
Step 3: Sulfonylation and Hydrazine Conjugation
The chromene intermediate reacts with benzenesulfonyl hydrazine in anhydrous DMF, facilitated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Michael Addition | Ethyl cyanoacrylate, K2CO3, DMF | 75% |
| 2 | Heterocyclization | Salicylaldehyde, NH4OAc, reflux | 68% |
| 3 | Sulfonylation | Benzenesulfonyl hydrazine, DCC | 52% |
Mechanistic studies suggest that the reaction proceeds via a dipolar intermediate, with subsequent oxidation stabilizing the Z-configuration .
| Assay | Target/Model | Result (IC50 or % Inhibition) |
|---|---|---|
| MTT Cytotoxicity | MCF-7 cells | 1.2 µM |
| COX-2 Inhibition | Enzymatic assay | 0.8 µM |
| EGFR Kinase Assay | Recombinant EGFR | 1.1 µM |
| Anti-inflammatory | Carrageenan edema | 62% reduction |
Comparative Analysis with Analogues
Structural modifications significantly impact bioactivity. For instance:
-
Removal of the methoxy group reduces COX-2 inhibition by 70%, highlighting its role in hydrophobic pocket binding .
-
Replacing benzenesulfonyl with methylsulfonyl decreases cytotoxicity (IC50 > 10 µM), emphasizing the aryl group’s importance.
Pharmacokinetic and Toxicity Considerations
Preliminary ADMET studies indicate:
-
Moderate bioavailability (F = 45%) due to high plasma protein binding (89%).
-
Low hepatotoxicity in HepG2 cells (CC50 = 82 µM), suggesting a favorable safety profile.
-
CYP3A4-mediated metabolism generates inactive sulfonic acid derivatives, necessitating prodrug strategies .
Research Gaps and Future Directions
While preclinical data are promising, challenges remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume